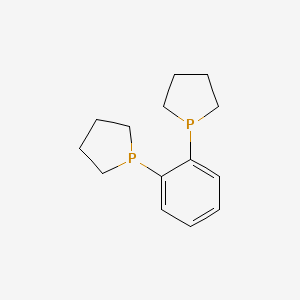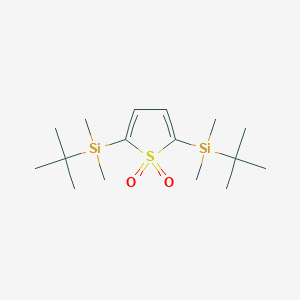
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butyldimethylsilyl groups attached to the thiophene ring provide steric hindrance and influence the compound’s reactivity and stability. The 1,1-dioxide form indicates that the sulfur atom in the thiophene ring is oxidized, which can significantly alter the compound’s chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of tert-Butyldimethylsilyl Groups: The tert-butyldimethylsilyl groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. This step is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Oxidation to 1,1-Dioxide: The thiophene ring is oxidized to the 1,1-dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound and remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide form back to the thiophene or thiol form.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiophenes, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and as a precursor for the preparation of conducting polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of 2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the silyl groups and the oxidized sulfur atom. These features can affect its binding affinity to enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
2,5-Bis(tert-butyldimethylsilyl)thiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
2,5-Bis(trimethylsilyl)thiophene: This compound lacks the oxidized sulfur atom, making it less reactive in certain chemical reactions.
2,5-Bis(tert-butyldimethylsilyl)thiophene: This compound does not have the 1,1-dioxide form, affecting its chemical properties and reactivity.
Thiophene 1,1-dioxide: This compound lacks the silyl groups, making it more prone to nucleophilic attacks.
The uniqueness of this compound lies in its combination of steric hindrance provided by the silyl groups and the oxidized sulfur atom, which together influence its reactivity and stability.
Propriétés
Numéro CAS |
143810-38-2 |
|---|---|
Formule moléculaire |
C16H32O2SSi2 |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]-1,1-dioxothiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H32O2SSi2/c1-15(2,3)20(7,8)13-11-12-14(19(13,17)18)21(9,10)16(4,5)6/h11-12H,1-10H3 |
Clé InChI |
QLEITZOUCOODMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=CC=C(S1(=O)=O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



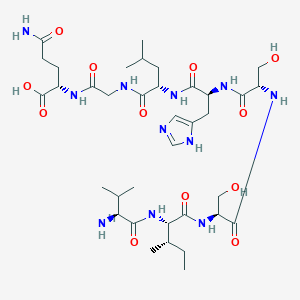

![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)
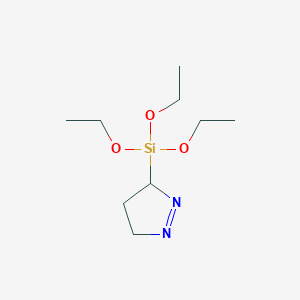
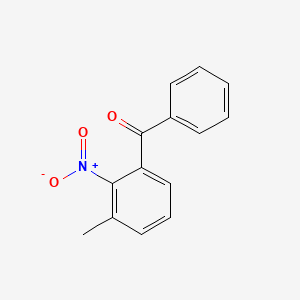
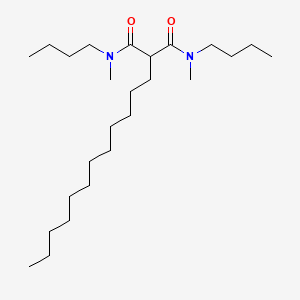
![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
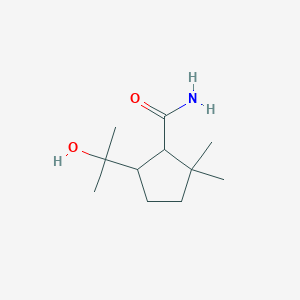
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
